1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride involves several steps. One common method includes the reaction of 3,4-diaminopyridine with appropriate aldehydes or ketones, followed by cyclization and spiro formation . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential therapeutic effects, including its role as a GABA A receptor agonist and its potential use in treating central nervous system disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride involves its interaction with specific molecular targets. For example, as a GABA A receptor agonist, it enhances the inhibitory effects of GABA neurotransmission, leading to potential therapeutic effects in central nervous system disorders . The compound may also interact with other cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its anti-cancer and anti-viral properties.
Imidazo[1,5-a]pyridine: Used in the development of sedative-hypnotic drugs.
Imidazo[1,2-a]pyridine: Investigated for its anti-inflammatory and anti-diabetic activities.
The uniqueness of 1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride lies in its spiro structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-2-15-9-13-11-10(15)3-6-14-12(11)4-7-16-8-5-12;;/h9,14H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAOASRYAZQTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1CCNC23CCOCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.